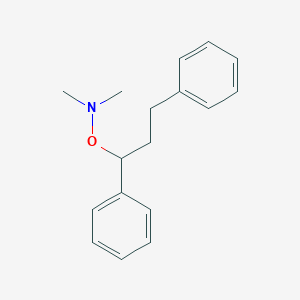
N,N'-Di-tert-butyl-P-methylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(tert-butylamino)phosphine oxide is a compound belonging to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups, which impart unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(tert-butylamino)phosphine oxide typically involves the reaction of tert-butylamine with a suitable phosphine precursor. One common method is the reaction of tert-butylamine with methylphosphonous dichloride, followed by oxidation to form the phosphine oxide. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of Methylbis(tert-butylamino)phosphine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methylbis(tert-butylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methylbis(tert-butylamino)phosphine oxide can yield higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the amino moieties.
Aplicaciones Científicas De Investigación
Methylbis(tert-butylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to modify the properties of these materials.
Mecanismo De Acción
The mechanism of action of Methylbis(tert-butylamino)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and amino functional groups. These interactions can lead to the formation of stable complexes with transition metals, which can then participate in catalytic cycles. The compound’s ability to donate and accept electrons makes it a versatile ligand in various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
- Bis[bis(2-ethylbutyl)phosphinyl]methane (EBDPM)
Uniqueness
Methylbis(tert-butylamino)phosphine oxide is unique due to the presence of both tert-butylamino and phosphine oxide groups, which impart distinct electronic and steric properties. These properties enhance its ability to stabilize metal complexes and participate in a wide range of chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
79371-01-0 |
|---|---|
Fórmula molecular |
C9H23N2OP |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-[(tert-butylamino)-methylphosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H23N2OP/c1-8(2,3)10-13(7,12)11-9(4,5)6/h1-7H3,(H2,10,11,12) |
Clave InChI |
RTKAXGMSAGQFBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NP(=O)(C)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



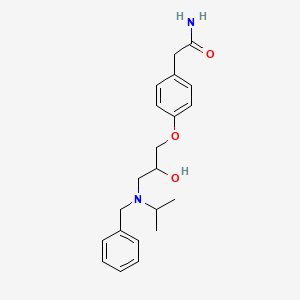
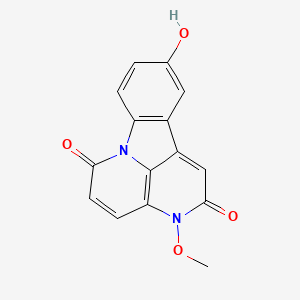
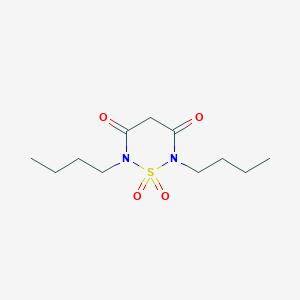
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
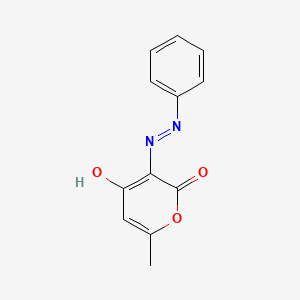
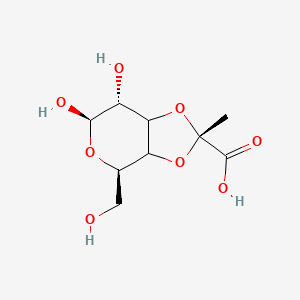
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
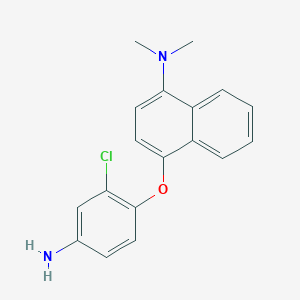

![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
